molecular formula C18H16N2OS B13741687 N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide

N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide

Cat. No.: B13741687
M. Wt: 308.4 g/mol
InChI Key: XEQYZTKKOVSCQN-UHFFFAOYSA-N
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Description

N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide typically involves the reaction of 5-methyl-3-P-tolyl-3H-thiazole-2-thione with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated derivatives or substituted thiazoles.

Scientific Research Applications

N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-3-phenyl-3H-thiazol-2-ylidene)-benzamide
  • N-(5-Methyl-3-(4-methoxyphenyl)-3H-thiazol-2-ylidene)-benzamide
  • N-(5-Methyl-3-(4-chlorophenyl)-3H-thiazol-2-ylidene)-benzamide

Uniqueness

N-(5-Methyl-3-P-tolyl-3H-thiazol-2-ylidene)-benzamide is unique due to the presence of the P-tolyl group, which can influence its chemical reactivity and biological activity. The P-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-[5-methyl-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C18H16N2OS/c1-13-8-10-16(11-9-13)20-12-14(2)22-18(20)19-17(21)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

XEQYZTKKOVSCQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(SC2=NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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